4-Sec-butyl-2-tert-butylphenol
Overview
Description
4-Sec-butyl-2-tert-butylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes both a sec-butyl and a tert-butyl group attached to the phenol ring. These bulky substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Sec-butyl-2-tert-butylphenol can be synthesized through the alkylation of phenol. One common method involves the acid-catalyzed alkylation of phenol with isobutene. The reaction typically uses a strong acid catalyst such as sulfuric acid or a sulfonic acid resin. The reaction conditions, including temperature and time, are carefully controlled to maximize the yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, industrial methods may include purification steps such as distillation or crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-Sec-butyl-2-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be hydrogenated under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenolic compounds
Scientific Research Applications
4-Sec-butyl-2-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance .
Mechanism of Action
The mechanism of action of 4-Sec-butyl-2-tert-butylphenol involves its interaction with various molecular targets:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species.
Cell Signaling: The compound can modulate cell signaling pathways related to inflammation and cell survival
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylphenol
- 2,6-di-tert-butylphenol
- 2,4-di-tert-butylphenol
- Butylated hydroxytoluene (BHT)
Comparison
4-Sec-butyl-2-tert-butylphenol is unique due to the presence of both sec-butyl and tert-butyl groups, which can influence its steric and electronic properties. Compared to similar compounds like 4-tert-butylphenol and 2,6-di-tert-butylphenol, it may exhibit different reactivity and stability. For instance, the presence of the sec-butyl group can introduce additional steric hindrance, affecting the compound’s ability to undergo certain reactions. Additionally, its antioxidant properties may differ from those of butylated hydroxytoluene (BHT) due to variations in molecular structure .
Properties
IUPAC Name |
4-butan-2-yl-2-tert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-6-10(2)11-7-8-13(15)12(9-11)14(3,4)5/h7-10,15H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYLDCYUHBSNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885986 | |
Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52184-13-1 | |
Record name | 2-(1,1-Dimethylethyl)-4-(1-methylpropyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52184-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-sec-Butyl-2-tert-butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052184131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-SEC-BUTYL-2-TERT-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBY5ZV6C2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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